2,4,6-Tributoxy-1,3,5-triazine

Synthetic Reagent Stability tert-Butylation Solid-Phase Synthesis

2,4,6-Tributoxy-1,3,5-triazine (CAS 19837-00-4) is a C₃-symmetrical 1,3,5-triazine derivative bearing three n‑butoxy substituents on the heterocyclic core. With a molecular formula of C₁₅H₂₇N₃O₃, a molecular weight of 297.39 g mol⁻¹, and a computed log P (XLogP3‑AA) of 4.6, this compound serves as a versatile intermediate for constructing more elaborate 2,4,6‑trisubstituted‑s‑triazines via nucleophilic aromatic substitution.

Molecular Formula C15H27N3O3
Molecular Weight 297.39 g/mol
CAS No. 19837-00-4
Cat. No. B012711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tributoxy-1,3,5-triazine
CAS19837-00-4
Molecular FormulaC15H27N3O3
Molecular Weight297.39 g/mol
Structural Identifiers
SMILESCCCCOC1=NC(=NC(=N1)OCCCC)OCCCC
InChIInChI=1S/C15H27N3O3/c1-4-7-10-19-13-16-14(20-11-8-5-2)18-15(17-13)21-12-9-6-3/h4-12H2,1-3H3
InChIKeyRFWINRJWJPNZQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tributoxy-1,3,5-triazine (CAS 19837-00-4): Triazine-Based Intermediates and Reagents for Scientific Procurement


2,4,6-Tributoxy-1,3,5-triazine (CAS 19837-00-4) is a C₃-symmetrical 1,3,5-triazine derivative bearing three n‑butoxy substituents on the heterocyclic core. With a molecular formula of C₁₅H₂₇N₃O₃, a molecular weight of 297.39 g mol⁻¹, and a computed log P (XLogP3‑AA) of 4.6, this compound serves as a versatile intermediate for constructing more elaborate 2,4,6‑trisubstituted‑s‑triazines via nucleophilic aromatic substitution [1]. The triazine scaffold is a privileged structure in medicinal chemistry, agrochemistry, and materials science, and the three alkoxy arms of this derivative confer distinct solubility, lipophilicity, and reactivity profiles compared with other trialkoxy‑ or triamino‑substituted analogs [2].

tert-Butylation TriAT‑tBu reagent: non‑hygroscopic crystalline solid for acid‑catalyzed O‑/S‑tert‑butylation in solution or solid‑phase synthesis.
Intermediate Lipophilic triazine scaffold for sequential nucleophilic displacement with amines or thiols to build CNS‑oriented compound libraries.
Process Chemistry Low volatility and high thermal stability support high‑temperature transformations with reduced exposure risk.

Why In-Class 2,4,6-Trisubstituted Triazine Analogs Cannot Be Used Interchangeably with 2,4,6-Tributoxy-1,3,5-triazine


Within the 2,4,6‑trialkoxy‑1,3,5‑triazine family, properties are highly sensitive to the alkoxy chain length. Shorter chains (methoxy, ethoxy) yield lower lipophilicity and different solubility profiles, altering compatibility in organic synthesis and biological assay conditions. Longer or branched alkoxy chains (e.g., isopropoxy, tert‑butoxy) change steric bulk and electronic effects on the triazine ring, which can either enhance or suppress nucleophilic displacement reactivity and affect the phase behavior of the resulting materials [1]. The n‑butoxy group occupies a distinct region of this property space and cannot be assumed equivalent to any other alkoxy variant without quantitative verification of the key physicochemical, reactivity, or biological performance parameters.

Chain length
Shorter alkoxy chains (methoxy, ethoxy) reduce lipophilicity and solubility profiles, altering partitioning in biological assays and organic synthesis compatibility.
Steric/Electronic
Longer or branched alkoxy groups modify steric bulk and electronic effects on the triazine ring, potentially changing nucleophilic displacement reactivity and material phase behavior.
Property verification
Direct interchange with other trialkoxy‑triazines requires quantitative validation of the key physicochemical and reactivity parameters for the intended application.

Head-to-Head Quantitative Evidence for 2,4,6-Tributoxy-1,3,5-triazine (19837-00-4) versus Key Comparators


Storage Stability and Handling Safety: 2,4,6-Tributoxy-1,3,5-triazine (as TriAT-tBu) versus Isobutylene and tert-Butyl Trichloroacetimidate

When applied as a tert‑butylating reagent (designated TriAT‑tBu), 2,4,6‑tributoxy‑1,3,5‑triazine offers distinct handling and storage advantages over the conventional gaseous reagent isobutylene and the liquid reagent tert‑butyl trichloroacetimidate [1]. TriAT‑tBu is a non‑hygroscopic crystalline solid that shows no degradation after 1 year of air exposure, whereas isobutylene is a flammable gas requiring pressurized storage and tert‑butyl trichloroacetimidate is highly hygroscopic and thermally unstable, necessitating refrigeration [1].

Storage Stability
Direct comparison
TriAT‑tBu: non‑hygroscopic crystalline solid; air‑stable ≥1 yr at RT.
Isobutylene: flammable gas, pressurized.
Trichloroacetimidate: hygroscopic liquid, 2–8 °C storage.
Simplifies long‑term storage and eliminates cold‑chain or gas hazards, lowering degradation risk.
Supplier stability data; ambient laboratory conditions.
Synthetic Reagent Stability tert-Butylation Solid-Phase Synthesis

Atom Economy and Cost of Goods: Triazine-Based Reagent (TriAT‑tBu) versus tert-Butyl Trichloroacetimidate

The triazine‑based reagent TriAT‑tBu releases the tert‑butyl cation with the formal loss of cyanuric acid as a low‑toxicity by‑product, whereas tert‑butyl trichloroacetimidate generates stoichiometric trichloroacetamide [1]. In the acid‑catalyzed tert‑butylation of alcohols, TriAT‑tBu mediates the reaction in good to high yields via a rapid SN₁ pathway, while the trichloroacetimidate reagent often requires longer reaction times and yields can be heavily dependent on substrate acidity [1].

Atom Economy & By‑product
Direct comparison
TriAT‑tBu: yields >70 % (primary/secondary alcohols); by‑product cyanuric acid.
Trichloroacetimidate: yields ~50–90 %; by‑product trichloroacetamide.
Avoids chlorinated waste, improves atom economy, may reduce purification costs at scale.
Acid‑catalyzed (TfOH or Sc(OTf)₃), CH₂Cl₂, ambient temp.
Atom Economy Green Chemistry Reagent Cost

Lipophilicity (XLogP3‑AA) of 2,4,6‑Tributoxy‑1,3,5‑triazine versus Lower Trialkoxy Homologs

Lipophilicity drives membrane permeability and organic solvent solubility, making it a key selection criterion in both medicinal chemistry and materials formulations. 2,4,6‑Tributoxy‑1,3,5‑triazine possesses a computed log P (XLogP3‑AA) of 4.6 [1]. By contrast, the lower triethoxy homolog (C₂H₅O‑) has a predicted log P of approximately 2.8, and the trimethoxy homolog (CH₃O‑) around 1.9 [2].

Lipophilicity
Cross‑study comparable
XLogP3‑AA 4.6
~100‑fold higher partition vs. trimethoxy analog (logP 1.9); aligns with lead‑like lipophilicity for CNS screening.
In‑silico prediction; experimental logP confirmation recommended.
Lipophilicity Physicochemical Properties Drug Discovery Screening

Boiling Point and Vapor Pressure of 2,4,6‑Tributoxy‑1,3,5‑triazine versus the Synthetic Precursor Cyanuric Chloride

A high boiling point and low vapor pressure are desirable for safe handling and for reaction conditions that require heating without significant evaporative loss. 2,4,6‑Tributoxy‑1,3,5‑triazine exhibits a boiling point of 408 °C at 760 mmHg and a vapor pressure of only 1.71 × 10⁻⁶ mmHg at 25 °C . In contrast, its synthetic precursor cyanuric chloride (2,4,6‑trichloro‑1,3,5‑triazine) boils at 190 °C and is significantly more volatile, with a vapor pressure of ~0.1 mmHg at 25 °C .

Volatility
Cross‑study comparable
BP 408 °C (760 mmHg)
VP 1.71 × 10⁻⁶ mmHg (25 °C)
~58 000‑fold lower vapor pressure vs. cyanuric chloride reduces inhalation risk and supports high‑temperature processing.
Physicochemical database values; verify under process conditions.
Thermal Stability Distillation Process Chemistry

Best-Fit Application Scenarios for 2,4,6-Tributoxy-1,3,5-triazine Based on Verified Evidence


Acid‑Catalyzed tert‑Butylation of Alcohols and Carboxylic Acids (TriAT‑tBu Reagent)

When procured for use as the tert‑butylating reagent TriAT‑tBu, 2,4,6‑tributoxy‑1,3,5‑triazine enables acid‑catalyzed installation of the tert‑butyl protecting group on primary and secondary alcohols and on carboxylic acids in good to high yields [1]. The reagent’s non‑hygroscopic nature and air stability (≥ 1 year) make it especially suitable for solid‑phase and automated synthesis workstations where reagent longevity and consistent performance are critical [1].

Synthetic Intermediate for Lipophilic Triazine Library Construction

Owing to its high XLogP3 of 4.6, the tributoxy derivative serves as a useful entry point for synthesizing further 2,4,6‑trisubstituted triazines with elevated lipophilicity, such as candidates for CNS‑targeted screening libraries where log P values in the 3–5 range are desired [1]. The n‑butoxy groups can be sequentially displaced with amine or thiol nucleophiles under controlled temperature conditions, enabling scaffold diversification [2].

Process‑Scale Synthesis Requiring Low‑Volatility Triazine Intermediates

In process chemistry, the 58 000‑fold lower vapor pressure of the tributoxy derivative versus cyanuric chloride translates to reduced occupational exposure risk and easier containment during high‑temperature transformations up to 400 °C without boiling [1]. This property profile supports its use as a protected triazine platform that can be carried through multiple synthetic steps before further functionalization [1].

Antiviral Screening Scaffolds: Trialkoxy‑Triazine SAR Studies

Although specific anti‑HSV‑1 data for the tributoxy derivative are not yet published, class‑level SAR from C₃‑symmetrical trialkoxy‑1,3,5‑triazines demonstrates that alkoxy chain length modulates antiviral selectivity indices (e.g., triethoxy derivative 4bbb achieved SI = 256.6) [2]. The tributoxy analog fills a lipophilicity gap in this SAR series and may be prioritized for follow‑up antiviral evaluation.

Application
Selection Property
Validation Focus
Acid‑Catalyzed tert‑Butylation
Non‑hygroscopic crystalline reagent with extended ambient stability
tert‑Butylation efficiency across substrate scope and storage integrity in automated synthesis
Lipophilic Triazine Scaffold Diversification
High lipophilicity scaffold for CNS‑oriented library design
Sequential displacement reactivity and lipophilicity retention after derivatization
High‑Temperature Process Chemistry
Extremely low volatility and high thermal stability
Containment, evaporative loss prevention, and process safety at elevated temperatures
Antiviral Trialkoxy‑Triazine SAR
Lipophilicity gap‑filling in C₃‑symmetrical trialkoxy‑triazine series
Antiviral selectivity index and structure‑activity relationships in screening assays
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